7-bromo-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
7-Bromo-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-bromo-1-methyl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-bromophenylhydrazine with ethyl pyruvate . This reaction typically requires specific conditions such as the use of a solvent like ethanol and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Bromo-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-bromo-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus, indicating its potential antimicrobial activity . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
7-Bromo-1-methyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
7-Bromoindole: Similar in structure but lacks the carboxylic acid group.
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-1H-indole-2-carboxylic acid: Another indole derivative with a different halogen substituent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
908135-49-9 |
---|---|
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
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